molecular formula C15H15N3O5 B10867109 methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate

methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate

Cat. No.: B10867109
M. Wt: 317.30 g/mol
InChI Key: DFZBMRLTGRLBRO-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a barbituric acid moiety and a benzoate group.

Preparation Methods

The synthesis of methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate typically involves the reaction of 1,3-dimethylbarbituric acid with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate group can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the ester linkage.

Scientific Research Applications

Methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The barbituric acid moiety is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate can be compared with other similar compounds such as:

  • Methyl 2-{[1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl]amino}benzoate
  • (1Z,2E)-2-(2-(1-(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)ethyl)hydrazineylidene)-2-(p-tolyl)acetaldehyde oxime

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications

Biological Activity

Methyl 4-{[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O5
  • Molecular Weight : 317.30 g/mol
  • IUPAC Name : methyl 4-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate

The compound features a barbituric acid moiety linked to a benzoate group, which contributes to its biological properties. The structural complexity suggests a potential for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies indicate that it may:

  • Inhibit Cancer Cell Proliferation : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting colony formation through modulation of cell signaling pathways associated with growth and survival.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against bacterial strains .

Case Studies

  • Cancer Cell Studies :
    • A study investigated the effects of compounds similar to this compound on various cancer cell lines. Results indicated significant reductions in cell viability and increased rates of apoptosis when treated with the compound.
  • Antimicrobial Testing :
    • Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results showed promising antibacterial activity, supporting further investigation into the potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : The reaction generally begins with 1,3-dimethylbarbituric acid and 4-aminobenzoic acid.
  • Reaction Conditions : The reaction is carried out in a suitable solvent under controlled temperature and pressure conditions to optimize yield and purity.
  • Yield Optimization : Industrial methods may include catalysts and specific reaction times to enhance the efficiency of the synthesis process.

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

methyl 4-[(4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylideneamino]benzoate

InChI

InChI=1S/C15H15N3O5/c1-17-12(19)11(13(20)18(2)15(17)22)8-16-10-6-4-9(5-7-10)14(21)23-3/h4-8,19H,1-3H3

InChI Key

DFZBMRLTGRLBRO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)C(=O)OC)O

Origin of Product

United States

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